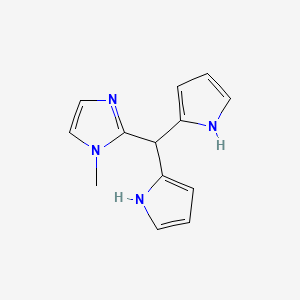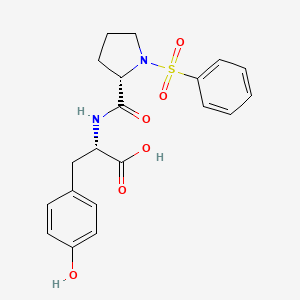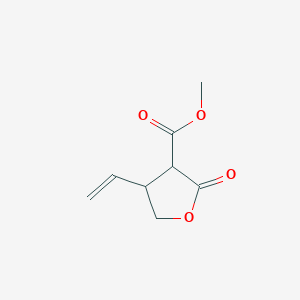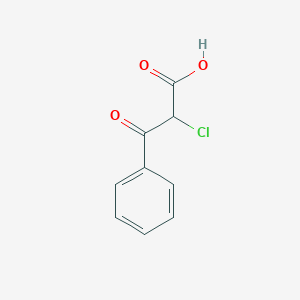![molecular formula C16H21N4O7P B14237303 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine CAS No. 321982-20-1](/img/structure/B14237303.png)
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is a synthetic compound that combines the structural features of aziridine, phosphoryl, and deoxyuridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine typically involves multiple stepsThe final step involves coupling the phosphoryl-aziridine intermediate with 2’-deoxyuridine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine rings can lead to the formation of oxaziridines, while nucleophilic substitution can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-modifying agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Mecanismo De Acción
The mechanism of action of 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine involves its interaction with DNA. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, as it can induce cell death in rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
N-[bis(aziridin-1-yl)phosphoryl]-2-pyrrolidin-1-ylpyridin-4-amine: Shares the aziridine and phosphoryl groups but differs in the nucleoside component.
Triethylenethiophosphoramide (Thiotepa): Contains aziridine rings and a phosphoryl group but lacks the deoxyuridine moiety.
Uniqueness
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is unique due to its combination of aziridine, phosphoryl, and deoxyuridine components. This unique structure allows it to interact with DNA in ways that similar compounds cannot, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
321982-20-1 |
|---|---|
Fórmula molecular |
C16H21N4O7P |
Peso molecular |
412.33 g/mol |
Nombre IUPAC |
5-[3-[bis(aziridin-1-yl)phosphoryloxy]prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N4O7P/c21-10-13-12(22)8-14(27-13)20-9-11(15(23)17-16(20)24)2-1-7-26-28(25,18-3-4-18)19-5-6-19/h9,12-14,21-22H,3-8,10H2,(H,17,23,24)/t12-,13+,14+/m0/s1 |
Clave InChI |
ONYLFXWBJOJZJS-BFHYXJOUSA-N |
SMILES isomérico |
C1CN1P(=O)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canónico |
C1CN1P(=O)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)



![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)

